molecular formula C19H16N6OS B294664 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

Cat. No. B294664
M. Wt: 376.4 g/mol
InChI Key: FLVURSMTZRMUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole, also known as TMB-PSB, is a novel benzimidazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TMB-PSB is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.

Mechanism of Action

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is a potent and selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and its downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting PTP1B, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole enhances insulin signaling, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and physiological effects:
1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has a high binding affinity for PTP1B and is selective for this enzyme, which reduces the risk of off-target effects.

Advantages and Limitations for Lab Experiments

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has several advantages for lab experiments, including its high potency and selectivity for PTP1B, which makes it an ideal tool for studying the role of PTP1B in disease pathogenesis. However, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has limitations, including its relatively low solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

For 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole research include the development of more potent and selective PTP1B inhibitors, the investigation of the role of PTP1B in other diseases, and the evaluation of the safety and efficacy of 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole in human clinical trials. Additionally, 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole can be used as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole involves a multistep process that starts with the reaction of 2-methylphenol with 1,2,4-triazole-3-thiol to form 2-methylthio-1,2,4-triazole. This intermediate is then reacted with 2-chloromethylphenyl ether to form 2-(2-methylphenoxy)methyl-1,2,4-triazole-3-thiol. The final step involves the reaction of 2-(2-methylphenoxy)methyl-1,2,4-triazole-3-thiol with 4-iodo-1H-benzimidazole in the presence of potassium carbonate to form 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole.

Scientific Research Applications

1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been extensively studied for its potential applications in the treatment of diabetes, obesity, and cancer. PTP1B is a negative regulator of insulin signaling, and its inhibition by 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. 1-({6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer, by inducing apoptosis and inhibiting cell proliferation.

properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-13-6-2-5-9-16(13)26-11-18-23-25-17(21-22-19(25)27-18)10-24-12-20-14-7-3-4-8-15(14)24/h2-9,12H,10-11H2,1H3

InChI Key

FLVURSMTZRMUEQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Origin of Product

United States

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